8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6-trien-3-amine
Overview
Description
4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a unique fusion of pyridine, thiophene, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Scientific Research Applications
4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
The primary target of 4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is the HepG2 cells . It has been shown to promote apoptosis in these cells, playing a role in tumor suppression .
Mode of Action
The compound interacts with its targets by upregulating the expression of miR-26b-5p . This microRNA (miRNA) regulation plays a role in initiating apoptosis .
Biochemical Pathways
The affected pathway involves the upregulation of miR-26b-5p, which is associated with the initiation of apoptosis
Result of Action
The molecular and cellular effects of the compound’s action include the promotion of apoptosis in HepG2 cells . This leads to a reduction in cell proliferation, migration, and invasion .
Biochemical Analysis
Biochemical Properties
4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinase 8 (CDK8), a protein involved in regulating transcription and cell cycle progression . The interaction between 4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine and CDK8 leads to the modulation of various cellular processes, including gene expression and cell proliferation.
Cellular Effects
The effects of 4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine on different cell types and cellular processes are profound. In HepG2 cells, a type of liver cancer cell line, this compound has been shown to induce apoptosis, thereby inhibiting cell proliferation . It influences cell signaling pathways by upregulating the expression of microRNA-26b-5p, which plays a role in promoting apoptosis and suppressing tumor growth . Additionally, 4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine affects cellular metabolism by altering the expression of genes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine exerts its effects through several mechanisms. It binds to CDK8, inhibiting its activity and leading to changes in gene expression . This inhibition results in the upregulation of pro-apoptotic genes and the downregulation of genes involved in cell proliferation. Furthermore, the compound’s interaction with microRNA-26b-5p enhances its apoptotic effects by targeting specific mRNA transcripts for degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions . Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of 4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its therapeutic effects, as it needs to reach target sites within cells to exert its biological activity .
Subcellular Localization
The subcellular localization of 4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is essential for its activity and function. It has been found to localize in the nucleus, where it interacts with transcription factors and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of this compound is critical for its role in modulating gene expression and inducing apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring through a cyclization reaction.
Thiophene Ring Formation: The thiophene ring is then introduced via a sulfur-containing reagent, often through a cyclization reaction involving a diene precursor.
Pyrimidine Ring Construction: The final step involves the formation of the pyrimidine ring, typically through a condensation reaction with a suitable amine and a carbonyl compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound shares a similar pyrimidine core but differs in its substituents and ring fusion.
1,4,5,6,7,8-Hexahydropyrido[4,3-d]pyrimidine: Another related compound with a similar ring structure but lacking the thiophene ring.
Uniqueness
4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is unique due to its fused ring system, which combines pyridine, thiophene, and pyrimidine rings. This structural complexity allows for diverse chemical modifications and potential biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6-trien-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4S/c10-8-7-5-1-2-11-3-6(5)14-9(7)13-4-12-8/h4-6,11H,1-3H2,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZCCVCZYAVSTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C3=C(N=CN=C3S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001147170 | |
Record name | Pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-amine, 4b,5,6,7,8,8a-hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001147170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823336-01-1 | |
Record name | Pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-amine, 4b,5,6,7,8,8a-hexahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823336-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-amine, 4b,5,6,7,8,8a-hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001147170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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